![molecular formula C18H20ClNO3 B5527569 Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone](/img/structure/B5527569.png)
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{5-[(2-chlorophenoxy)methyl]-2-furoyl}azepane is 333.1131712 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16ClO2N
- CAS Number : 494852-17-4
The structure consists of an azepane ring linked to a furan moiety substituted with a chlorophenoxy group, which may influence its biological activity.
Pharmacological Properties
Research indicates that compounds with furan and phenoxy groups often exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of this compound have been evaluated in various studies.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in antibiotic development.
- Anticancer Potential : The furan moiety is known for its role in the inhibition of cancer cell proliferation. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells, suggesting that this compound could exhibit similar effects.
- Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, this compound may influence neurotransmitter systems, potentially offering nootropic or anxiolytic effects.
The mechanisms underlying the biological activities of this compound are not fully elucidated but can be hypothesized based on structural analogs:
- Receptor Modulation : Compounds with phenoxy and furan groups often act as modulators of neurotransmitter receptors, including GABAergic and glutamatergic systems.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression, similar to other furan derivatives that target cyclooxygenase (COX) or lipoxygenase (LOX).
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:
Scientific Research Applications
1. Melanocortin Receptor Modulation
Azepan-1-yl(5-((2-chlorophenoxy)methyl)furan-2-yl)methanone has been identified as a potential modulator of melanocortin receptors. These receptors play a crucial role in regulating various physiological functions, including appetite control and energy homeostasis. Research indicates that compounds targeting these receptors can be beneficial in treating metabolic disorders such as obesity.
2. Anticancer Potential
Preliminary studies suggest that similar compounds with azepane and furan moieties exhibit anticancer properties. The ability of this compound to selectively bind to specific receptors may enable it to inhibit tumor growth or induce apoptosis in cancer cells, although further research is necessary to validate these effects.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the furan ring.
- Introduction of the chlorophenoxy group.
- Coupling with the azepane nitrogen to yield the final product.
This multi-step synthesis highlights the complexity and potential challenges in producing this compound for research and pharmaceutical applications .
Comparative Analysis with Related Compounds
A comparative analysis can provide insights into the unique features of this compound relative to structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-aminoalkyl-1,4-diazepan-2-one | Structure | Known for melanocortin receptor antagonism |
5-(furan-2-yl)-1,4-diazepan derivatives | Structure | Variations in side chains affect biological activity |
2-(dichlorophenoxy) derivatives | Structure | Often used in herbicides; differing biological targets |
This compound stands out due to its specific combination of an azepane structure and furan ring, which may confer unique pharmacological properties not found in other similar compounds.
Case Studies
Case Study 1: Metabolic Disorders
In a study exploring the effects of melanocortin receptor modulators, Azepan derivatives showed promising results in reducing body weight and improving metabolic profiles in animal models. These findings suggest potential applications in developing treatments for obesity and related metabolic syndromes.
Case Study 2: Cancer Research
Another investigation into compounds with similar structures revealed their ability to inhibit cancer cell proliferation in vitro. Azepan derivatives demonstrated cytotoxic effects against various cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential .
Properties
IUPAC Name |
azepan-1-yl-[5-[(2-chlorophenoxy)methyl]furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVVBQAJLOUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.